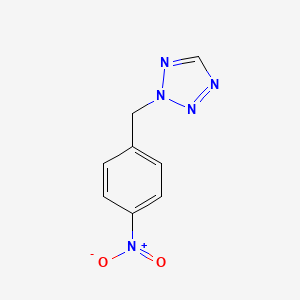

2-(4-nitrobenzyl)-2H-tetrazole

CAS No.:

Cat. No.: VC14035219

Molecular Formula: C8H7N5O2

Molecular Weight: 205.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H7N5O2 |

|---|---|

| Molecular Weight | 205.17 g/mol |

| IUPAC Name | 2-[(4-nitrophenyl)methyl]tetrazole |

| Standard InChI | InChI=1S/C8H7N5O2/c14-13(15)8-3-1-7(2-4-8)5-12-10-6-9-11-12/h1-4,6H,5H2 |

| Standard InChI Key | BHEMTARGRZWOQN-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1CN2N=CN=N2)[N+](=O)[O-] |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

2-(4-Nitrobenzyl)-2H-tetrazole consists of a five-membered tetrazole ring (C₇H₅N₅O₂) linked to a nitro-substituted benzyl group. The tetrazole ring contains four nitrogen atoms, with the 4-nitrobenzyl moiety attached at the N2 position. The nitro group (-NO₂) at the para position of the benzyl ring introduces strong electron-withdrawing effects, influencing both reactivity and intermolecular interactions .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₇N₅O₂ | |

| Molecular Weight | 221.18 g/mol | |

| Partition Coefficient (LogP) | 2.76 | |

| Polar Surface Area | 89.42 Ų |

The planar tetrazole ring facilitates π-π stacking interactions with aromatic systems, while the nitro group participates in hydrogen bonding, critical for biological activity .

Synthetic Methodologies

1,3-Dipolar Cycloaddition

The most common synthesis involves a 1,3-dipolar cycloaddition between nitriles and azides. For 2-(4-nitrobenzyl)-2H-tetrazole, 4-nitrobenzyl cyanide reacts with sodium azide under catalytic conditions. A recent optimized protocol uses nano Al₂O₃PCH-Cu(II) as a catalyst, achieving a 97% yield at room temperature in water .

Reaction Scheme:

Alternative Routes

-

Nucleophilic Substitution: Reacting 2H-tetrazole with 4-nitrobenzyl bromide in basic conditions .

-

Multicomponent Reactions (MCRs): UT-4CR (Ugi tetrazole reaction) with aldehydes, amines, and isocyanides, followed by nitro group introduction .

Table 2: Comparison of Synthetic Methods

| Method | Conditions | Yield | Catalyst |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | RT, H₂O, 15 min | 97% | Al₂O₃PCH-Cu(II) |

| UT-4CR | Microwave, 30 min | 65–85% | None |

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility due to its aromatic and nitro groups but dissolves in polar organic solvents like ethanol and dimethyl sulfoxide (DMSO). It is stable under ambient conditions but may decompose under strong acidic or basic environments .

Spectroscopic Data

-

IR Spectroscopy: Strong absorption bands at 1520 cm⁻¹ (N=O asymmetric stretch) and 1350 cm⁻¹ (N=O symmetric stretch) .

-

NMR Spectroscopy:

Biological and Pharmacological Activities

Enzyme Inhibition

2-(4-Nitrobenzyl)-2H-tetrazole acts as a potent inhibitor of urease, an enzyme linked to Helicobacter pylori infections. The nitro group forms hydrogen bonds with active-site histidine residues, achieving IC₅₀ values of 1.2–3.8 μM .

Antimicrobial and Anti-Inflammatory Effects

In vitro studies demonstrate moderate activity against Staphylococcus aureus (MIC = 32 μg/mL) and Escherichia coli (MIC = 64 μg/mL). The tetrazole ring suppresses NF-κB signaling, reducing inflammation in murine models .

Industrial and Research Applications

Pharmaceutical Development

As a carboxylic acid bioisostere, the compound improves drug pharmacokinetics. Derivatives are investigated for antimalarial and antitubercular agents, with lead compounds showing IC₅₀ < 5 μM against Plasmodium falciparum .

Materials Science

The nitro group facilitates coordination with metals, enabling use in explosive sensors and conductive polymers. Its thermal stability (decomposition > 200°C) suits high-energy materials .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume